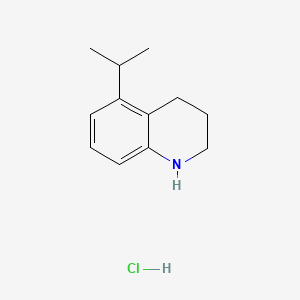
5-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Reaction Conditions:
Pictet-Spengler Reaction: The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid. The temperature is maintained between 0°C to 50°C, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Various substitution reactions can be performed on the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated tetrahydroquinoline derivatives.
科学研究应用
5-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of dyes and pigments due to its stable aromatic structure.
作用机制
The mechanism of action of 5-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The compound may also interfere with cellular pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the propan-2-yl group, leading to different biological activities.
Quinoline: An oxidized form with different chemical properties and applications.
Dihydroquinoline: A reduced form with distinct reactivity and uses.
Uniqueness
5-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of the propan-2-yl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
2866354-02-9 |
|---|---|
分子式 |
C12H18ClN |
分子量 |
211.73 g/mol |
IUPAC 名称 |
5-propan-2-yl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9(2)10-5-3-7-12-11(10)6-4-8-13-12;/h3,5,7,9,13H,4,6,8H2,1-2H3;1H |
InChI 键 |
VLJBKPBFWDANPW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C2CCCNC2=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















